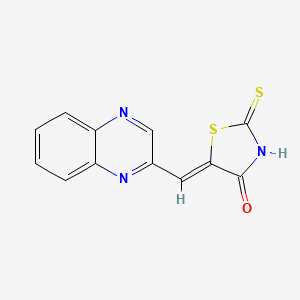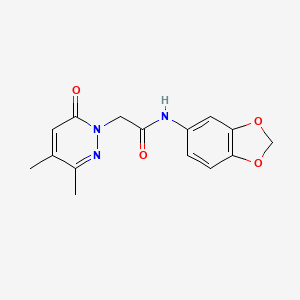![molecular formula C22H17N3O3 B5492419 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide, commonly known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a promising drug candidate for the treatment of various types of cancers, including breast, ovarian, and prostate cancer.
作用机制
BMN-673 selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. PARP enzymes are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. Cancer cells are more sensitive to double-strand DNA breaks than normal cells, leading to selective killing of cancer cells.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical studies. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, BMN-673 has been associated with some toxicities, including hematological toxicity and gastrointestinal toxicity.
实验室实验的优点和局限性
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment, making it a promising drug candidate for combination therapy. However, BMN-673 has some limitations for lab experiments. It has been associated with some toxicities, which may limit its use in some experiments. BMN-673 is also a relatively new drug, and more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of BMN-673. One direction is to further investigate the mechanism of action of BMN-673 and its potential applications in cancer therapy. Another direction is to explore the use of BMN-673 in combination with other cancer therapies, such as immunotherapy. Additionally, more research is needed to fully understand the toxicities associated with BMN-673 and to develop strategies to minimize these toxicities. Finally, the development of more potent and selective PARP inhibitors may lead to the development of more effective cancer therapies.
合成方法
The synthesis of BMN-673 involves the condensation of 2-pyridinecarboxylic acid with 4-aminobenzamide, followed by the reaction with 2-methyl-3-nitrobenzoic acid to form the intermediate compound. The intermediate compound is then reduced with palladium on carbon to yield BMN-673. The overall synthesis method is depicted in Figure 1.
科学研究应用
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells are more dependent on PARP enzymes for DNA repair than normal cells, making them more sensitive to PARP inhibition. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
属性
IUPAC Name |
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-12-16(24-21(26)18-7-4-5-11-23-18)9-10-17(14)25-22(27)20-13-15-6-2-3-8-19(15)28-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJXYHOTJFWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138991.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)

![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)
![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
